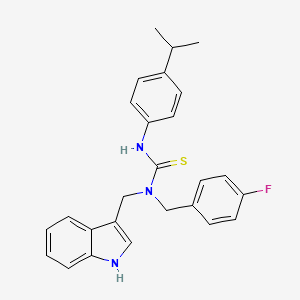![molecular formula C20H17N3O3 B10867255 4-hydroxy-3-{(E)-[(1-propyl-1H-benzimidazol-2-yl)imino]methyl}-2H-chromen-2-one](/img/structure/B10867255.png)
4-hydroxy-3-{(E)-[(1-propyl-1H-benzimidazol-2-yl)imino]methyl}-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-HYDROXY-3-{[(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)IMINO]METHYL}-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a benzimidazole moiety linked to a chromen-2-one structure through an imino-methyl bridge. The compound exhibits significant biological activities, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-3-{[(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)IMINO]METHYL}-2H-CHROMEN-2-ONE typically involves the condensation of 4-hydroxy-2H-chromen-2-one with 1-propyl-1H-benzimidazole-2-carbaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid or sodium hydroxide, to facilitate the formation of the imino-methyl linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification through recrystallization or chromatography to ensure the desired purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-3-{[(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)IMINO]METHYL}-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The imino group can be reduced to form an amine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions include ketone or aldehyde derivatives (oxidation), amine derivatives (reduction), and halogenated or alkylated derivatives (substitution) .
Scientific Research Applications
4-HYDROXY-3-{[(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)IMINO]METHYL}-2H-CHROMEN-2-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 4-HYDROXY-3-{[(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)IMINO]METHYL}-2H-CHROMEN-2-ONE involves its interaction with various molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, it may inhibit oxidoreductase enzymes, thereby exerting antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
4-HYDROXY-2H-CHROMEN-2-ONE: Lacks the benzimidazole moiety and exhibits different biological activities.
1-PROPYL-1H-BENZIMIDAZOLE-2-CARBALDEHYDE: Lacks the chromen-2-one structure and has distinct chemical properties.
4-HYDROXY-3-{[(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)IMINO]METHYL}-2H-CHROMEN-2-ONE: Similar structure but with a methyl group instead of a propyl group, leading to different reactivity and biological activity
Uniqueness
The uniqueness of 4-HYDROXY-3-{[(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)IMINO]METHYL}-2H-CHROMEN-2-ONE lies in its combined chromen-2-one and benzimidazole structures, which confer a unique set of chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C20H17N3O3 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-hydroxy-3-[(E)-(1-propylbenzimidazol-2-yl)iminomethyl]chromen-2-one |
InChI |
InChI=1S/C20H17N3O3/c1-2-11-23-16-9-5-4-8-15(16)22-20(23)21-12-14-18(24)13-7-3-6-10-17(13)26-19(14)25/h3-10,12,24H,2,11H2,1H3/b21-12+ |
InChI Key |
YCPUXIOJKHGUHP-CIAFOILYSA-N |
Isomeric SMILES |
CCCN1C2=CC=CC=C2N=C1/N=C/C3=C(C4=CC=CC=C4OC3=O)O |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1N=CC3=C(C4=CC=CC=C4OC3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]benzoic acid](/img/structure/B10867181.png)
![4-(4-chlorophenyl)-5-[2-(morpholin-4-yl)ethyl]-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10867184.png)
![3-(2-furyl)-10-(4-methylbenzoyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10867191.png)
![1-(2-{[3-methyl-1-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butan-2-yl]amino}-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B10867195.png)
![1-(3,4-Dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B10867203.png)
![N-(4-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B10867204.png)
![N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-4-carboxamide](/img/structure/B10867205.png)


![5-(2-hydroxyphenyl)-N,N-dimethyl-3-{(E)-2-[4-(methylsulfanyl)phenyl]ethenyl}-1H-1,2,4-triazole-1-sulfonamide](/img/structure/B10867221.png)
![Methyl {4-[({2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)amino]phenyl}acetate](/img/structure/B10867234.png)

![1-ethyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B10867247.png)
![7-benzyl-3-[3-(1H-imidazol-1-yl)propyl]-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10867258.png)
